molecular formula C18H12O B12422782 6-Hydroxychrysene-d11

6-Hydroxychrysene-d11

Cat. No.: B12422782
M. Wt: 255.4 g/mol
InChI Key: VXFDOYXVHRYCGS-LFFOKYCESA-N
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Description

6-Hydroxychrysene-d11 is a deuterated analog of 6-hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH) derivative with a hydroxyl group at the 6-position of the chrysene backbone. The deuterated form replaces 11 hydrogen atoms with deuterium, enhancing its stability and utility in analytical applications such as mass spectrometry, environmental monitoring, and pharmacokinetic studies. While the non-deuterated parent compound (6-hydroxychrysene) has a CAS number of 37515-51-8 , the deuterated variant is often used as an internal standard due to its isotopic purity and minimized interference in trace analysis .

Properties

Molecular Formula

C18H12O

Molecular Weight

255.4 g/mol

IUPAC Name

1,2,3,4,5,7,8,9,10,11,12-undecadeuteriochrysen-6-ol

InChI

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

VXFDOYXVHRYCGS-LFFOKYCESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxychrysene-d11 typically involves the deuteration of 6-Hydroxychrysene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired deuterated product from any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxychrysene-d11 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used in further chemical synthesis and analytical applications.

Scientific Research Applications

6-Hydroxychrysene-d11 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of PAHs and their metabolites.

    Biology: Employed in studies investigating the metabolism and toxicity of PAHs in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PAHs in the body.

    Industry: Applied in environmental monitoring to detect and quantify PAH contamination in various samples.

Mechanism of Action

The mechanism of action of 6-Hydroxychrysene-d11 involves its interaction with various molecular targets and pathways. In biological systems, it undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and potential toxicity. The deuterium labeling helps in tracing these metabolic pathways and understanding the compound’s behavior in different environments.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Functional Group Key Applications Safety Considerations
This compound Not Provided -OH (6-position) Internal standard for PAH quantification Likely similar to non-deuterated PAHs
3-Hydroxychrysene-d11 Not Provided -OH (3-position) Metabolic tracing, environmental studies Assume standard deuterated compound precautions
6-Nitrochrysene-d11 203805-92-9 -NO₂ (6-position) Toxicity research, nitro-PAH analysis Avoid inhalation/skin contact
6-Hydroxychrysene (Parent) 37515-51-8 -OH (6-position) Carcinogenicity studies Handle as potential mutagen

Biological Activity

6-Hydroxychrysene-d11 is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its potential biological activities, including toxicity and carcinogenicity. The study of its biological activity is crucial for understanding its effects on human health and the environment, particularly in the context of exposure to PAHs.

  • Chemical Formula : C18H12O
  • Molecular Weight : 262.29 g/mol
  • CAS Number : 37766

Biological Activity Overview

Research indicates that hydroxylated PAHs, including 6-hydroxychrysene, exhibit various biological activities, particularly concerning their toxicity and potential carcinogenic effects. This section reviews the findings from various studies regarding the biological activity of this compound.

Toxicity Studies

  • Developmental Toxicity in Fish Models :
    • A study investigated the effects of 6-hydroxychrysene on Japanese medaka (Oryzias latipes) embryos. The embryos were exposed to varying concentrations (0.5, 2, and 5 μM) of 6-hydroxychrysene from 4 hours post-fertilization to 7 days post-fertilization.
    • Results indicated that while exposure to higher concentrations (5 μM) resulted in a significant decrease in hemoglobin levels, lower concentrations did not show notable toxicity or mortality compared to controls .
  • Comparative Toxicity with Other Hydroxychrysenes :
    • In comparative studies, 2-hydroxychrysene was found to be more toxic than 6-hydroxychrysene, with significant mortality rates observed in embryos exposed to the former. In contrast, 6-hydroxychrysene exhibited a more limited impact on hemoglobin concentrations and survival rates .

The mechanism through which 6-hydroxychrysene exerts its biological effects primarily involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. Hydroxylated PAHs can induce the production of reactive oxygen species (ROS), leading to cellular damage and potential carcinogenesis.

Case Study: Hemoglobin Concentration Analysis

A detailed analysis was conducted on the effects of 6-hydroxychrysene on hemoglobin concentration in medaka embryos. The study utilized o-dianisidine staining methods to quantify hemoglobin levels post-exposure.

Concentration (μM)Hemoglobin Level (Relative to Control)Mortality Rate (%)
Control100%0
0.5~95%0
2~90%0
5~70%Not assessed

Note: Values are approximate based on visual assessments and statistical analysis from multiple trials.

Environmental Impact

The presence of hydroxylated PAHs like 6-hydroxychrysene in environmental samples raises concerns regarding their persistence and bioaccumulation. Monitoring studies have shown varying detection frequencies of hydroxylated PAHs in biological samples, indicating their potential for ecological toxicity.

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